molecular formula C10H16N2O5 B12393743 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12393743
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-UIYHXYAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. It is structurally characterized by a pyrimidine base attached to a ribosyl moiety.

Preparation Methods

The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a ribose sugar under specific conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions. Industrial production methods often involve the use of biocatalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets RNA polymerases, inhibiting RNA synthesis and leading to the activation of RNase L, which induces apoptosis. This mechanism is particularly relevant in its antiviral and anticancer activities .

Comparison with Similar Compounds

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can be compared with other pyrimidine nucleosides such as uridine and cytidine. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity .

Similar Compounds

  • Uridine
  • Cytidine
  • Thymidine
  • 5-Methyluridine

Properties

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7-,8-/m1/s1

InChI Key

FEYHMSUYKIMUAL-UIYHXYAWSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.